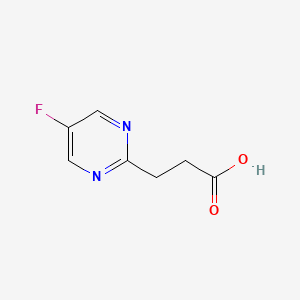![molecular formula C19H12F3N3O2S B2627697 7-methyl-4-oxo-N-(3-(trifluoromethyl)phenyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide CAS No. 1021212-47-4](/img/structure/B2627697.png)
7-methyl-4-oxo-N-(3-(trifluoromethyl)phenyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound belongs to the class of organic compounds known as benzanilides. These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans . Another study reported the synthesis of m-aminopyridyl-o-methyl-substituted ethyl nicotinates via a proposed ring cleavage reaction .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyridine ring, which is a six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials . The trifluoromethyl group is an important subgroup of fluorinated compounds, which are considered to derive their biological activities from the unique physicochemical properties of fluorine .
科学的研究の応用
Anticancer Activity
Mechanism of Action: This compound has shown potential in inhibiting key enzymes involved in cancer cell proliferation, such as CDK (Cyclin-Dependent Kinase) enzymes . By inhibiting these enzymes, the compound can induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for anticancer therapies.
Research Findings: Studies have demonstrated that derivatives of this compound exhibit significant anticancer activity against various human cancer cell lines . This suggests its potential use in developing new anticancer drugs.
Protein Kinase Inhibition
Target Enzyme: The compound has been identified as a potent inhibitor of Protein Kinase R (PKR)-like Endoplasmic Reticulum Kinase (PERK) . PERK is involved in the unfolded protein response, which is crucial for cell survival under stress conditions.
Therapeutic Implications: Inhibiting PERK can help in managing diseases related to protein misfolding and stress responses, such as neurodegenerative diseases and certain cancers .
OLED Materials
Application in Electronics: The compound’s unique structure makes it suitable for use in Organic Light Emitting Diodes (OLEDs). It can be used as an intermediate in the synthesis of materials that enhance the performance and efficiency of OLED devices .
Benefits: Utilizing this compound in OLEDs can lead to improved brightness, color purity, and energy efficiency, which are critical for the advancement of display technologies .
Medicinal Chemistry
Drug Development: The compound serves as a valuable intermediate in the synthesis of various pharmacologically active molecules. Its structural features allow for modifications that can lead to the development of new drugs with enhanced efficacy and reduced side effects .
Examples: It has been used in the synthesis of receptor agonists and enzyme inhibitors, which are essential in treating a range of diseases from metabolic disorders to infectious diseases .
Fluorinating Reagent
Chemical Reactions: The trifluoromethyl group in the compound makes it an excellent fluorinating reagent. It can be used to introduce trifluoromethyl groups into other molecules, which is a valuable modification in medicinal chemistry .
Advantages: Fluorination can significantly alter the biological activity and stability of pharmaceuticals, leading to drugs with better pharmacokinetic properties .
Agricultural Chemistry
Pesticide Development: The compound’s bioactive properties make it a candidate for developing new pesticides. Its ability to interfere with biological pathways in pests can lead to the creation of more effective and environmentally friendly pest control agents .
Impact: Using such compounds in agriculture can help in reducing the reliance on traditional pesticides, which often have adverse environmental effects .
Material Science
Polymer Synthesis: The compound can be used as a building block in the synthesis of advanced polymers. These polymers can have unique properties such as high thermal stability, chemical resistance, and mechanical strength .
Applications: Such polymers are valuable in various industries, including aerospace, automotive, and electronics, where materials with superior performance characteristics are required .
Environmental Chemistry
Pollutant Degradation: The compound’s reactive nature can be harnessed for the degradation of environmental pollutants. It can be used in catalytic processes to break down harmful chemicals into less toxic forms .
Benefits: This application is crucial for developing sustainable technologies for environmental remediation and pollution control .
将来の方向性
Trifluoromethylpyridine (TFMP) derivatives, which this compound is a part of, are used in the agrochemical and pharmaceutical industries. Several TFMP derivatives have been granted market approval, and many candidates are currently undergoing clinical trials. It is expected that many novel applications of TFMP will be discovered in the future .
特性
IUPAC Name |
12-methyl-2-oxo-N-[3-(trifluoromethyl)phenyl]-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12F3N3O2S/c1-10-5-6-15-24-17-13(18(27)25(15)9-10)8-14(28-17)16(26)23-12-4-2-3-11(7-12)19(20,21)22/h2-9H,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYAZJKKAVODOJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC3=C(C2=O)C=C(S3)C(=O)NC4=CC=CC(=C4)C(F)(F)F)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-methyl-4-oxo-N-(3-(trifluoromethyl)phenyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{5-[3-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl}propanoic acid](/img/structure/B2627617.png)
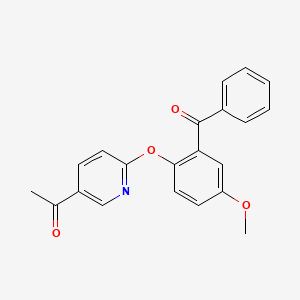
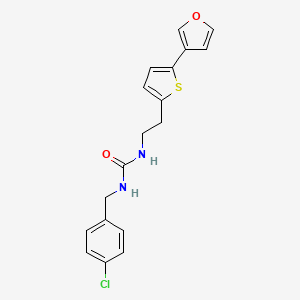
![N-(4-bromophenyl)-2-[6-(tert-butylsulfonyl)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetamide](/img/structure/B2627622.png)
![3,3-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)butanamide](/img/structure/B2627624.png)
![2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(2,3-dimethylphenyl)acetamide](/img/no-structure.png)
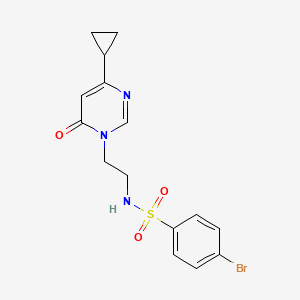
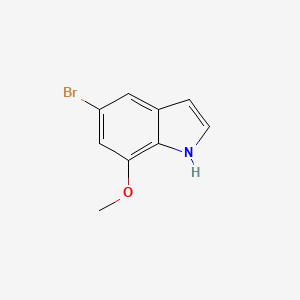
![N-(1-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidin-4-yl)-4-ethylbenzamide](/img/structure/B2627629.png)


![2-(2-(2,6-dimethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N,N-diethylacetamide](/img/structure/B2627636.png)
